molecular formula C8H12N6O4PtS2 B1241277 (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+) CAS No. 91811-98-2

(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)

Cat. No.: B1241277
CAS No.: 91811-98-2
M. Wt: 515.4 g/mol
InChI Key: FCISTAFJLKLCQE-HRFVTYMNSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es often involves the incorporation of ligands with large steric hindrance to overcome Pt-Pt interactions. For instance, methyl substituent acetylacetone can be used as an auxiliary ligand to achieve this . The strategic inclusion of steric hindrance and precise ligand alignments ensures nearly identical photoluminescence spectra in solid or thin-films and solutions .

Industrial Production Methods

Industrial production methods for this compoundes typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the final product. Process analytical technology (PAT) is often employed to monitor and control the production process, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the ligands and the central platinum atom’s oxidation state .

Common Reagents and Conditions

Common reagents used in the reactions of this compoundes include oxidizing agents, reducing agents, and various ligands. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from the reactions of this compoundes depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized platinum species, while substitution reactions can result in the formation of new platinum-ligand complexes .

Mechanism of Action

The mechanism of action of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es involves their interaction with molecular targets and pathways within cells. For instance, in photodynamic therapy, the complex enters cells via endocytosis and localizes in lysosomes. Upon light irradiation, it causes down-regulation of ferroptosis suppressor protein 1 (FSP1) and accumulation of intracellular lipid peroxidation, leading to cell death through ferroptosis and necroptosis . This dual cell death pathway is particularly effective against apoptosis-resistant tumor cells .

Properties

CAS No.

91811-98-2

Molecular Formula

C8H12N6O4PtS2

Molecular Weight

515.4 g/mol

IUPAC Name

(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)

InChI

InChI=1S/2C4H7N3O2S.Pt/c2*1-2(3(8)9)6-7-4(5)10;/h2*1H3,(H,8,9)(H3,5,7,10);/q;;+2/p-2/b2*6-2-;

InChI Key

FCISTAFJLKLCQE-HRFVTYMNSA-L

SMILES

CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2]

Isomeric SMILES

C/C(=N/NC(=S)N)/C(=O)[O-].C/C(=N/NC(=S)N)/C(=O)[O-].[Pt+2]

Canonical SMILES

CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2]

Synonyms

PAT-Pt complex
pyruvic acid thiosemicarbazone-platinum complex

Origin of Product

United States

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